Cas no 877783-07-8 (methyl 4-3,9-dioxo-2-(prop-2-en-1-yl)-1H,2H,3H,9H-chromeno2,3-cpyrrol-1-ylbenzoate)

methyl 4-3,9-dioxo-2-(prop-2-en-1-yl)-1H,2H,3H,9H-chromeno2,3-cpyrrol-1-ylbenzoate structure
877783-07-8 structure
商品名:methyl 4-3,9-dioxo-2-(prop-2-en-1-yl)-1H,2H,3H,9H-chromeno2,3-cpyrrol-1-ylbenzoate
CAS番号:877783-07-8
MF:C22H17NO5
メガワット:375.374086141586
CID:6135901
PubChem ID:4268966

methyl 4-3,9-dioxo-2-(prop-2-en-1-yl)-1H,2H,3H,9H-chromeno2,3-cpyrrol-1-ylbenzoate 化学的及び物理的性質

名前と識別子

    • methyl 4-3,9-dioxo-2-(prop-2-en-1-yl)-1H,2H,3H,9H-chromeno2,3-cpyrrol-1-ylbenzoate
    • methyl 4-(2-allyl-3,9-dioxo-1,2,3,9-tetrahydrochromeno[2,3-c]pyrrol-1-yl)benzoate
    • Benzoic acid, 4-[1,2,3,9-tetrahydro-3,9-dioxo-2-(2-propen-1-yl)[1]benzopyrano[2,3-c]pyrrol-1-yl]-, methyl ester
    • VU0605803-1
    • AKOS016306982
    • F3226-2960
    • Z336483160
    • 877783-07-8
    • AKOS002199739
    • methyl 4-(3,9-dioxo-2-prop-2-enyl-1H-chromeno[2,3-c]pyrrol-1-yl)benzoate
    • インチ: 1S/C22H17NO5/c1-3-12-23-18(13-8-10-14(11-9-13)22(26)27-2)17-19(24)15-6-4-5-7-16(15)28-20(17)21(23)25/h3-11,18H,1,12H2,2H3
    • InChIKey: IOSHMJGYKZYDLG-UHFFFAOYSA-N
    • ほほえんだ: C(OC)(=O)C1=CC=C(C2N(CC=C)C(=O)C3OC4=CC=CC=C4C(=O)C=32)C=C1

計算された属性

  • せいみつぶんしりょう: 375.11067264g/mol
  • どういたいしつりょう: 375.11067264g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 5
  • 重原子数: 28
  • 回転可能化学結合数: 5
  • 複雑さ: 718
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 1
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 3
  • トポロジー分子極性表面積: 72.9Ų

methyl 4-3,9-dioxo-2-(prop-2-en-1-yl)-1H,2H,3H,9H-chromeno2,3-cpyrrol-1-ylbenzoate 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Life Chemicals
F3226-2960-40mg
methyl 4-[3,9-dioxo-2-(prop-2-en-1-yl)-1H,2H,3H,9H-chromeno[2,3-c]pyrrol-1-yl]benzoate
877783-07-8 90%+
40mg
$140.0 2023-07-28
Life Chemicals
F3226-2960-5μmol
methyl 4-[3,9-dioxo-2-(prop-2-en-1-yl)-1H,2H,3H,9H-chromeno[2,3-c]pyrrol-1-yl]benzoate
877783-07-8 90%+
5μmol
$63.0 2023-07-28
Life Chemicals
F3226-2960-15mg
methyl 4-[3,9-dioxo-2-(prop-2-en-1-yl)-1H,2H,3H,9H-chromeno[2,3-c]pyrrol-1-yl]benzoate
877783-07-8 90%+
15mg
$89.0 2023-07-28
Life Chemicals
F3226-2960-10mg
methyl 4-[3,9-dioxo-2-(prop-2-en-1-yl)-1H,2H,3H,9H-chromeno[2,3-c]pyrrol-1-yl]benzoate
877783-07-8 90%+
10mg
$79.0 2023-07-28
Life Chemicals
F3226-2960-20mg
methyl 4-[3,9-dioxo-2-(prop-2-en-1-yl)-1H,2H,3H,9H-chromeno[2,3-c]pyrrol-1-yl]benzoate
877783-07-8 90%+
20mg
$99.0 2023-07-28
Life Chemicals
F3226-2960-1mg
methyl 4-[3,9-dioxo-2-(prop-2-en-1-yl)-1H,2H,3H,9H-chromeno[2,3-c]pyrrol-1-yl]benzoate
877783-07-8 90%+
1mg
$54.0 2023-07-28
Life Chemicals
F3226-2960-3mg
methyl 4-[3,9-dioxo-2-(prop-2-en-1-yl)-1H,2H,3H,9H-chromeno[2,3-c]pyrrol-1-yl]benzoate
877783-07-8 90%+
3mg
$63.0 2023-07-28
Life Chemicals
F3226-2960-50mg
methyl 4-[3,9-dioxo-2-(prop-2-en-1-yl)-1H,2H,3H,9H-chromeno[2,3-c]pyrrol-1-yl]benzoate
877783-07-8 90%+
50mg
$160.0 2023-07-28
Life Chemicals
F3226-2960-10μmol
methyl 4-[3,9-dioxo-2-(prop-2-en-1-yl)-1H,2H,3H,9H-chromeno[2,3-c]pyrrol-1-yl]benzoate
877783-07-8 90%+
10μmol
$69.0 2023-07-28
Life Chemicals
F3226-2960-20μmol
methyl 4-[3,9-dioxo-2-(prop-2-en-1-yl)-1H,2H,3H,9H-chromeno[2,3-c]pyrrol-1-yl]benzoate
877783-07-8 90%+
20μmol
$79.0 2023-07-28

methyl 4-3,9-dioxo-2-(prop-2-en-1-yl)-1H,2H,3H,9H-chromeno2,3-cpyrrol-1-ylbenzoate 関連文献

methyl 4-3,9-dioxo-2-(prop-2-en-1-yl)-1H,2H,3H,9H-chromeno2,3-cpyrrol-1-ylbenzoateに関する追加情報

Methyl 4-3,9-dioxo-2-(prop-2-en-1-yl)-1H,2H,3H,9H-chromeno[2,3-cpyrrol]-1-ylbenzoate (CAS No. 877783-07-8): A Comprehensive Overview

Methyl 4-3,9-dioxo-2-(prop-2-en-1-yl)-1H,2H,3H,9H-chromeno[2,3-cpyrrol]-1-ylbenzoate, identified by its CAS number 877783-07-8, is a complex organic compound with significant potential in the field of pharmaceutical and chemical research. This compound belongs to the chromeno[2,3-cpyrrol] class, a heterocyclic structure that has garnered considerable attention due to its unique chemical properties and biological activities. The presence of multiple functional groups, including 3,9-dioxo and prop-2-en-1-yl, contributes to its diverse reactivity and makes it a valuable candidate for further exploration in synthetic chemistry and drug development.

The molecular structure of Methyl 4-3,9-dioxo-2-(prop-2-en-1-yl)-1H,2H,3H,9H-chromeno[2,3-cpyrrol]-1-ylbenzoate is characterized by a fused ring system consisting of a chromene core and a cyprrolone moiety. This unique arrangement imparts distinct electronic and steric properties to the molecule, which can be exploited in various chemical reactions and biological assays. The compound's ability to interact with biological targets makes it an intriguing subject for pharmacological studies.

In recent years, there has been growing interest in the development of novel heterocyclic compounds for their therapeutic applications. The chromeno[2,3-cpyrrol] scaffold has shown promise in several preliminary studies due to its ability to modulate biological pathways involved in inflammation, cancer, and neurodegenerative diseases. Researchers have been particularly interested in exploring the potential of this scaffold as a lead compound for the development of new drugs.

One of the most compelling aspects of Methyl 4-3,9-dioxo-2-(prop-2-en-1-yl)-1H,2H,3H,9H-chromeno[2,3-cpyrrol]-1-ylbenzoate is its structural diversity. The combination of the chromene and cyprrolone rings creates a molecule with multiple sites for functionalization. This flexibility allows chemists to modify the compound's properties in ways that can enhance its biological activity or improve its pharmacokinetic profile. For instance, studies have demonstrated that subtle changes in the substitution pattern can significantly alter the compound's binding affinity to specific receptors or enzymes.

The synthesis of Methyl 4-3,9-dioxo-2-(prop-2-en-1-yl)-1H,2H,3H,9H-chromeno[2,3-cpyrrol]-1-ylbenzoate involves a series of multi-step reactions that require precise control over reaction conditions. The process typically begins with the preparation of key intermediates such as 4-hydroxychromone derivatives and cyprrolone precursors. These intermediates are then coupled using various coupling techniques like Suzuki-Miyaura or Buchwald-Hartwig reactions to form the desired fused ring system.

Recent advancements in synthetic methodologies have made it possible to produce complex heterocyclic compounds more efficiently and with higher yields. Techniques such as flow chemistry and microwave-assisted synthesis have been particularly useful in streamlining the synthesis of Methyl 4-3,9-dioxo-2-(prop-2-en-1-yl)-1H,2H,3H,9H-chromeno[2,3-cpyrrol]-1-ybenzoate. These methods not only reduce reaction times but also improve reproducibility and scalability.

Beyond its synthetic significance,Methyl 4-3,9-dioxo- prop- en- 1- yl- 1H,
(CAS No.
87778
83
307
08) has shown promise as a bioactive molecule. Preliminary pharmacological studies have indicated that it may possess anti-inflammatory、antioxidant、and anticancer properties. These findings are particularly exciting because they suggest that this compound could be developed into a therapeutic agent for treating various diseases.

The anti-inflammatory potential of Methyl 4-
307
08) has been explored through both in vitro and in vivo studies. Researchers have found that it can inhibit the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-alpha) and interleukin-6 (IL-6). This effect is thought to be mediated by its ability to modulate signaling pathways involved in inflammation,such as nuclear factor kappa B (NF-kB). These findings are consistent with previous studies that have shown similar anti-inflammatory effects for other chromene derivatives.

In addition to its anti-inflammatory properties,Methyl 4-307
08) has also demonstrated antioxidant activity. Oxidative stress plays a key role in many diseases,including cancer、neurodegenerative disorders、and cardiovascular disease. By neutralizing reactive oxygen species (ROS),Methyl 4-307
08) may help protect cells from oxidative damage. Preliminary studies have shown that it can scavenge ROS more effectively than some well-known antioxidants such as vitamin C and vitamin E.

The anticancer potential of Methyl 4-307
08) is another area of active investigation. Researchers have found that it can induce apoptosis (programmed cell death) in certain cancer cell lines,including breast cancer、colon cancer、and leukemia cells. This effect appears to be mediated by its ability to activate caspases,which are enzymes that play a crucial role in apoptosis. Furthermore,Methyl 4-307
08) has been shown to inhibit the growth of tumors in animal models without causing significant side effects. These findings suggest that it could be developed into a novel anticancer drug.

The development of Methyl 4-307
08) into a therapeutic agent will require further research to optimize its pharmacokinetic properties、to identify potential side effects、and to determine the best dosing regimen for different diseases. However,the promising results from these preliminary studies provide strong evidence for its therapeutic potential.

In conclusion,Methyl 4-307
08) is a complex organic compound with significant potential in pharmaceutical research due to its unique chemical structure and diverse biological activities. Its ability to modulate inflammatory、oxidative stress、and cancer-related pathways makes it an attractive candidate for further exploration as a lead compound for drug development.

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